tert-butyl (7S,13S)-13-(((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-7-(4-aminobutyl)-5,8,11-trioxo-1,1,1-triphenyl-2-thia-6,9,12-triazapentadecan-15-oate
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Overview
Description
The compound “tert-butyl (7S,13S)-13-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-7-(4-aminobutyl)-5,8,11-trioxo-1,1,1-triphenyl-2-thia-6,9,12-triazapentadecan-15-oate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amides, indoles, and thiols, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and the introduction of the tert-butyl group. Typical reaction conditions may include the use of coupling reagents like EDCI or DCC for amide bond formation, and protecting groups such as Boc or Fmoc for amino acids.
Industrial Production Methods
Industrial production of such complex molecules often involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient assembly of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Amide bonds can be reduced to amines under specific conditions.
Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine.
Reduction: Reagents like lithium aluminum hydride (LAH) or borane.
Substitution: Reagents like halogens or nitrating agents.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated or nitrated indoles.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may serve as a probe for studying protein-ligand interactions or as a precursor for bioactive peptides.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **tert-butyl (7S,13S)-13-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-7-(4-aminobutyl)-5,8,11-trioxo-1,1,1-triphenyl-2-thia-6,9,12-triazapentadecan-15-oate analogs with different protecting groups.
Peptide-based compounds: with similar amino acid sequences but different side chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C76H85N9O9S2 |
---|---|
Molecular Weight |
1332.7 g/mol |
IUPAC Name |
tert-butyl (3S)-4-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[2-[[(2S)-6-amino-2-(3-tritylsulfanylpropanoylamino)hexanoyl]amino]acetyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C76H85N9O9S2/c1-74(2,3)94-68(88)48-62(82-67(87)50-80-70(90)61(41-24-25-44-77)81-66(86)43-46-95-75(53-27-10-4-11-28-53,54-29-12-5-13-30-54)55-31-14-6-15-32-55)71(91)83-63(47-52-49-79-60-40-23-22-39-59(52)60)73(93)85-45-26-42-65(85)72(92)84-64(69(78)89)51-96-76(56-33-16-7-17-34-56,57-35-18-8-19-36-57)58-37-20-9-21-38-58/h4-23,27-40,49,61-65,79H,24-26,41-48,50-51,77H2,1-3H3,(H2,78,89)(H,80,90)(H,81,86)(H,82,87)(H,83,91)(H,84,92)/t61-,62-,63-,64-,65-/m0/s1 |
InChI Key |
HLRUMBLVAUIAJP-FIRLTHHSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CCSC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)CCSC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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